1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Overview
Description
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is a chemical compound with the CAS Number: 1340396-26-0 and a linear formula of C6H9BrN4S .
Molecular Structure Analysis
The molecular weight of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is 249.13 . The InChI code is 1S/C6H9BrN4S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine are not available, it’s worth noting that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens .Physical And Chemical Properties Analysis
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is a solid substance with a melting point of 111 - 113 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Novel 1,3,4-Thiadiazole Amide Derivatives : Novel 1,3,4-thiadiazole amide compounds containing piperazine show inhibitory effects against Xanthomonas campestris pv. oryzae, suggesting applications in agricultural biotechnology and pathogen control (Xia, 2015).
Antimicrobial and Antiviral Activities
- Antimycobacterial Agents : 1,3,4-Thiadiazole and piperazine substituted quinazoline derivatives exhibit potent antimycobacterial activity, indicating their potential as therapeutic agents against Mycobacterium H37Rv strain (Patel & Rohit, 2021).
- Antiviral Activity : Certain derivatives demonstrate antiviral activity against tobacco mosaic virus, highlighting their potential in antiviral research (Harish, Mohana, & Mallesha, 2014).
- Leishmanicidal Activity : Piperazine analogs show strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam (Foroumadi et al., 2005).
Antibacterial Applications
- Antibacterial Activities of Thiadiazole Piperazine Derivatives : These derivatives exhibit effective antibacterial activities, particularly against Gram-negative strains like E. coli (Omar et al., 2022).
Anticancer Potential
- Anticancer Evaluation of Substituted 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles with a piperazine substituent show promising anticancer activity, particularly against cell lines like hepatocellular carcinoma (Turov, 2020).
DNA Binding and Antimicrobial Properties
- DNA Binding Investigations of 1,3,4-Thiadiazole Derivatives : These derivatives exhibit significant DNA binding properties, indicating potential applications in drug development and molecular biology studies (Farooqi et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-piperazin-1-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJVUVCUIESTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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